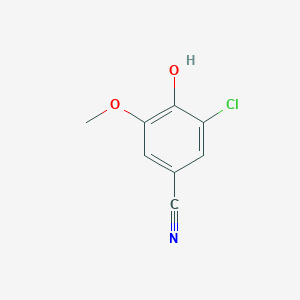

3-Chloro-4-hydroxy-5-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxy-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXBIXKRMCRSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361108 | |

| Record name | 3-chloro-4-hydroxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5485-88-1 | |

| Record name | 3-chloro-4-hydroxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Chloro 4 Hydroxy 5 Methoxybenzonitrile

Established Synthetic Pathways to 3-Chloro-4-hydroxy-5-methoxybenzonitrile

Multi-Step Synthesis from Readily Available Precursors

A common strategy for constructing this compound involves the modification of readily available phenolic compounds, such as vanillin (B372448) or its derivatives. A plausible synthetic route could begin with the chlorination of a suitable vanillin-related precursor. For instance, starting with methyl 3-chloro-4-hydroxy-5-methoxybenzoate, the synthesis can proceed through several transformations. chemicalbook.com The sequence often involves protecting the phenolic hydroxyl group, followed by transformation of the ester into a nitrile.

Another potential starting material is 3-chloro-5-hydroxy-4-methoxybenzaldehyde. chemsynthesis.com The synthesis would then focus on converting the aldehyde functional group into the target nitrile. This highlights a common theme in multi-step synthesis: leveraging existing substitution patterns and applying functional group interconversions. youtube.comyoutube.comyoutube.comyoutube.com

A representative multi-step approach might involve the following conceptual stages:

Starting Material Selection : Choice of a commercially available benzene (B151609) derivative with a substitution pattern that simplifies subsequent steps (e.g., correct oxygenation pattern).

Regioselective Chlorination : Introduction of the chlorine atom at the desired position, ortho to a hydroxyl group and meta to a methoxy (B1213986) group. This can be challenging and may require the use of directing groups.

Functional Group Interconversion : Conversion of an existing functional group (e.g., aldehyde or carboxylic acid) into the nitrile moiety.

| Step | Example Precursor | Key Transformation | Relevance to Synthesis |

| 1 | 5-Chlorovanillyl alcohol | Oxidation | Forms an aldehyde ready for conversion. chemicalbook.com |

| 2 | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (B94699) | Nitrile Formation | Direct conversion of the aldehyde to the nitrile. chemsynthesis.com |

| 3 | Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | Amidation then Dehydration | A two-step process to form the nitrile from an ester. chemicalbook.com |

Condensation Reactions in the Synthesis of Benzonitrile (B105546) Scaffolds

A primary method for installing a nitrile group onto an aromatic ring is through the conversion of a corresponding aldehyde. This is typically achieved via a condensation reaction with a source of nitrogen, followed by a dehydration step.

The most common pathway involves the reaction of the parent aldehyde, in this case, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, with hydroxylamine (B1172632) hydrochloride to form an aldoxime intermediate. collegedunia.comresearchgate.net This aldoxime is then subjected to dehydration using various reagents to yield the final benzonitrile. collegedunia.com Acetic anhydride (B1165640) is a frequently used dehydrating agent for this purpose. collegedunia.com This two-step, one-pot procedure is a robust and widely applicable method for synthesizing benzonitriles from benzaldehydes. scribd.com

The general mechanism is as follows:

Oxime Formation : The aldehyde reacts with hydroxylamine (NH₂OH) in a condensation reaction to form a benzaldoxime (B1666162) (C₆H₅CH=NOH).

Dehydration : The resulting oxime is heated with a dehydrating agent, which eliminates a molecule of water to form the nitrile (C≡N) bond. collegedunia.com

Other reagents and catalysts have been developed to facilitate this transformation under milder conditions. researchgate.netnih.gov

Oxidative Routes to Nitrile Functionality

Direct oxidative conversion of aldehydes to nitriles offers an alternative, often more atom-economical, approach. acs.orgthieme.de These methods typically involve treating the corresponding aldehyde with an ammonia (B1221849) source in the presence of an oxidizing agent. acs.orgnih.gov For the synthesis of this compound, this would entail using 3-chloro-4-hydroxy-5-methoxybenzaldehyde as the substrate.

Several catalytic systems have been developed for this transformation, including:

Iodine-catalyzed systems : Using iodine as a catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) and ammonium (B1175870) acetate (B1210297) as the nitrogen source. researchgate.net

Transition-metal-free systems : Employing catalysts like 4-AcNH-TEMPO with NaNO₂ and HNO₃ under an oxygen atmosphere. acs.orgacs.orgnih.gov This approach is considered a green chemistry method as it often uses air as the terminal oxidant and produces water as the primary byproduct. acs.org

These oxidative methods can sometimes be performed as a one-pot reaction starting directly from the corresponding primary alcohol, which is first oxidized to the aldehyde in situ and then converted to the nitrile. acs.orgacs.org

| Oxidative Method | Typical Catalyst/Reagents | Precursor | Advantage |

| Iodine-Catalyzed | I₂, TBHP, NH₄OAc | Aldehyde | Mild conditions, efficient conversion. researchgate.net |

| TEMPO-Catalyzed | 4-AcNH-TEMPO, NaNO₂, O₂ | Aldehyde or Alcohol | Transition-metal-free, aerobic oxidation. acs.orgnih.gov |

Hydrolysis and Demethylation Strategies

Selective hydrolysis and demethylation are crucial strategies, particularly when the desired substitution pattern is achieved using precursors with protecting groups. In the context of this compound, a key final step could be the selective demethylation of a dimethoxy precursor, such as 3-chloro-4,5-dimethoxybenzonitrile.

The cleavage of aryl methyl ethers is a well-established transformation. rsc.org Reagents like lithium iodide (LiI) in a high-boiling solvent such as 2,4,6-trimethyl-pyridine (collidine) can be used to selectively cleave a methoxy group to reveal the free phenol (B47542). chemicalbook.com Another effective reagent for this purpose is magnesium iodide (MgI₂), which can be used under solvent-free conditions and shows selectivity in demethylating aryl methyl ethers. rsc.orgresearchgate.net The choice of reagent and reaction conditions is critical to ensure selectivity, especially when multiple methoxy groups are present. Zirconium tetrachloride (ZrCl₄) has also been reported as a catalyst for selective demethylation at lower temperatures. google.com

This strategy is particularly valuable when direct synthesis of the hydroxyl-substituted pattern is complicated by side reactions or poor regioselectivity.

Novel and Optimized Synthetic Protocols for this compound

Development of Regioselective Synthesis Methods

Achieving the specific 3-chloro-4-hydroxy-5-methoxy substitution pattern is a challenge of regioselectivity. The development of novel synthetic methods focuses on controlling the precise placement of each substituent on the aromatic ring during the synthesis. nih.govnih.gov

Regiocontrol can be exerted at various stages:

Directed Ortho-Metalation (DoM) : This strategy involves using a directing group (like a protected hydroxyl or methoxy group) to guide a metalating agent (e.g., an organolithium reagent) to an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile, such as a chlorinating agent.

Steric and Electronic Control : The inherent electronic properties and steric hindrance of existing substituents can guide the position of incoming groups. For example, the chlorination of a substituted vanillin derivative would be influenced by the directing effects of the hydroxyl, methoxy, and aldehyde/ester groups.

Catalyst-Controlled C-H Functionalization : Modern methods involving transition-metal catalysis can enable the direct and regioselective functionalization of C-H bonds, offering a more efficient route that avoids the need for pre-functionalized starting materials. researchgate.net

Application of Catalytic Reactions in Benzonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing this compound from its aldehyde precursor, catalytic methods are primarily focused on the dehydration of the intermediate aldoxime.

Recent advancements have explored the use of various catalysts to facilitate this transformation under milder conditions. For instance, the use of a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea (B33335) has been reported as an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org This system serves as both the catalyst and the reaction medium, avoiding the need for hazardous organic solvents. organic-chemistry.org The reaction proceeds through the in-situ formation of the aldoxime followed by its dehydration to the nitrile, with reported high yields for a range of aromatic aldehydes. organic-chemistry.org

Another catalytic approach involves the use of heterogeneous catalysts, which offer the advantage of easy separation and recyclability. For example, KF/Al2O3 has been utilized to catalyze the direct conversion of aldehydes to nitriles in the presence of hydroxylamine hydrochloride. rsc.org While effective, the choice of solvent, such as N,N-dimethylformamide (DMF), can present environmental and recycling challenges. rsc.org

The following table summarizes some catalytic systems used for the conversion of aromatic aldehydes to nitriles, which could be applicable to the synthesis of this compound.

| Catalyst System | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Choline chloride/urea (DES) | Aromatic Aldehydes | Hydroxylamine hydrochloride | Solvent-free | 100 | up to 95 | organic-chemistry.org |

| KF/Al2O3 | Aldehydes | Hydroxylamine hydrochloride | DMF | 100 | - | rsc.org |

| - | Aldehydes | Hydroxylamine hydrochloride | Water | Reflux | Good | rsc.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be approached with these principles in mind.

Another green strategy is the use of solvent-free reaction conditions. Heating a mixture of an aldehyde with hydroxylamine hydrochloride directly at elevated temperatures can produce the corresponding nitrile, with hydrochloric acid being the primary byproduct. tandfonline.com This method offers high atom economy and avoids the use of organic solvents altogether. tandfonline.com

The use of reusable catalysts, as mentioned in the previous section, is also a cornerstone of green chemistry. Deep eutectic solvents and solid-supported catalysts can often be recovered and reused multiple times, reducing waste and catalyst cost. organic-chemistry.org

The following table outlines some green synthetic approaches for nitrile synthesis from aldehydes.

| Green Chemistry Principle | Synthetic Approach | Reagents | Conditions | Advantages | Reference |

| Use of a green solvent | One-pot synthesis in water | Aldehyde, Hydroxylamine hydrochloride | Reflux | Reduced pollution, simplified process | rsc.org |

| Solvent-free reaction | Direct heating of reactants | Aldehyde, Hydroxylamine hydrochloride | 100°C | High atom economy, no organic solvent waste | tandfonline.com |

| Recyclable catalyst | Deep Eutectic Solvent (DES) catalysis | Aldehyde, Hydroxylamine hydrochloride | 100°C | Avoids toxic reagents, catalyst is reusable | organic-chemistry.org |

Scale-Up Considerations for Industrial and Research Applications

The transition of a synthetic route from the laboratory bench to industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, particularly from 5-chlorovanillin, these considerations are crucial.

One of the primary challenges in scaling up the synthesis of nitriles via the ammoxidation of toluene (B28343) derivatives, a common industrial method for benzonitrile production, is the management of exothermic reactions and the prevention of combustion byproducts. medcraveonline.com This often necessitates low reactant concentrations and careful temperature control. medcraveonline.com For the synthesis of the target compound, which would likely proceed through the aldehyde, the choice of a one-pot or two-step process will have significant implications for scale-up. A one-pot process from the aldehyde to the nitrile can reduce processing time and equipment usage, but may require more stringent control over reaction conditions to manage the in-situ formation and subsequent dehydration of the oxime. rsc.org

The choice of catalyst is also critical for industrial applications. Heterogeneous catalysts are generally preferred for large-scale operations due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. medcraveonline.com The development of robust and highly active catalysts, such as transition metal oxide clusters within zeolite pores, has shown promise for the selective ammoxidation of alkylbenzenes to benzonitriles with high efficiency. medcraveonline.com

For the purification of the final product on a large scale, methods such as crystallization are often favored over chromatographic techniques due to cost and throughput considerations. The selection of an appropriate crystallization solvent is key to obtaining high-purity product with good recovery. esisresearch.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final product is essential for its intended applications. For this compound, a polar compound, a combination of purification techniques may be necessary to remove unreacted starting materials, intermediates, and byproducts.

Crystallization: Crystallization is a fundamental and widely used technique for the purification of solid organic compounds. esisresearch.org The selection of a suitable solvent is critical; the target compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures to ensure a good yield upon cooling. esisresearch.org Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. esisresearch.org For a polar molecule like this compound, polar solvents or mixtures of polar and non-polar solvents would likely be explored to find the optimal crystallization conditions. The purity of the crystallized product can be assessed by its melting point; a sharp melting point close to the literature value is indicative of high purity. esisresearch.org

Chromatography: When crystallization alone is insufficient to achieve the desired purity, chromatographic methods are employed.

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is a common technique. The choice of eluent (a mixture of solvents) is crucial for effective separation. Given the polar nature of the target compound due to the hydroxyl, methoxy, and nitrile groups, a moderately polar eluent system would be required. A typical approach involves starting with a less polar solvent and gradually increasing the polarity to elute the compounds based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative-scale purification of high-value compounds, HPLC is a powerful tool. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is frequently used for the separation of aromatic compounds. tandfonline.com For highly polar compounds, specialized columns and techniques, such as those designed for hydrophilic interaction liquid chromatography (HILIC), may be necessary. The separation can be monitored using a UV detector, and fractions containing the pure product are collected.

Derivatization and Functionalization Studies of 3 Chloro 4 Hydroxy 5 Methoxybenzonitrile

Chemical Reactivity and Transformation of Functional Groups within 3-Chloro-4-hydroxy-5-methoxybenzonitrile

The unique arrangement of electron-withdrawing and electron-donating groups on the benzene (B151609) ring of this compound governs the reactivity of each of its substituents. The interplay of these electronic effects dictates the feasibility and outcome of various chemical transformations.

The aryl chloride in this compound is subject to nucleophilic aromatic substitution (SNAr) reactions. The rate of such reactions is significantly influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitrile group (-CN) ortho and para to the chlorine atom enhances the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com Conversely, the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can modulate this reactivity.

Nucleophilic aromatic substitution reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. youtube.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of the Aryl Chloride

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | Aryl ether |

| Amine | Ammonia (B1221849), Alkylamine | Aryl amine |

| Thiolate | Sodium thiomethoxide | Aryl thioether |

This table presents potential transformations based on the general reactivity of activated aryl halides.

The phenolic hydroxyl group is a versatile functional handle that can undergo a variety of chemical transformations, most notably etherification and esterification reactions. O-alkylation, the formation of an ether, can be readily achieved by reacting the phenoxide, generated by treatment with a base, with an alkyl halide.

Table 2: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Etherification | Alkyl halide, Base (e.g., K2CO3) | Ether |

| Esterification | Acyl chloride, Pyridine (B92270) | Ester |

| Williamson Ether Synthesis | Alkyl halide, Strong base | Ether |

This table outlines common transformations for phenolic hydroxyl groups.

The methoxy group (-OCH3) is generally stable, but it can be cleaved to yield the corresponding phenol (B47542) through a process known as demethylation. wikipedia.org This transformation is often carried out under harsh conditions using strong acids or Lewis acids. google.com For instance, reagents like boron tribromide (BBr3) or heating with pyridine hydrochloride are effective for the cleavage of aryl methyl ethers. wikipedia.org The selective demethylation in the presence of other functional groups can be a synthetic challenge. google.com

The nitrile group (-C≡N) is a valuable functional group that can be converted into several other functionalities, including carboxylic acids and amines.

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. doubtnut.comaskfilo.combrainly.ininfinitylearn.compearson.com The reaction proceeds through a benzamide (B126) intermediate. askfilo.com

Alternatively, the nitrile group can be reduced to a primary amine (benzylamine). brainly.in Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon. brainly.inrsc.orgcardiff.ac.ukrsc.org

Table 3: Key Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | H3O+ or NaOH(aq), heat | Carboxylic acid |

| Reduction | LiAlH4, then H2O | Primary amine |

| Catalytic Hydrogenation | H2, Raney Ni or Pd/C | Primary amine |

This table summarizes the primary chemical conversions of the benzonitrile (B105546) functionality.

Synthesis of Complex Molecular Architectures from this compound

The functional group transformations discussed above enable the use of this compound as a starting material for the synthesis of more elaborate molecular structures.

Quinazoline (B50416) and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. mdpi.com The synthesis of quinazolinones from ortho-aminobenzonitriles is a well-established strategy. rsc.orgrsc.orgorganic-chemistry.org By reducing the nitrile group of this compound to an amine and subsequently introducing the remaining atoms of the quinazoline ring, it can serve as a key precursor.

One common approach involves the reaction of an ortho-aminobenzonitrile with an aldehyde or its equivalent. For instance, an electrochemically catalyzed process has been reported for the synthesis of substituted quinazolinones from o-aminobenzonitriles and aldehydes in water. rsc.org Another sustainable method utilizes a Ru(II) complex to catalyze the tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles using an alcohol-water system. rsc.org Furthermore, "on-water" protocols have been developed for the synthesis of quinazolinones and dihydroquinazolinones starting from o-bromobenzonitrile, which could be conceptually applied to appropriately functionalized derivatives of this compound. nih.gov

The construction of the quinazoline scaffold can also be achieved through various other synthetic routes, highlighting the versatility of benzonitrile derivatives in heterocyclic synthesis.

Formation of Pyrimidine (B1678525) Derivatives and Related Heterocycles

The benzonitrile moiety of this compound is a key functional group for the construction of nitrogen-containing heterocycles, most notably pyrimidines. The synthesis of pyrimidine rings can be achieved through the condensation of a nitrile-containing compound with a suitable binucleophilic reagent. nih.govgrowingscience.com

Common strategies involve the reaction of the nitrile group with compounds like guanidine (B92328) or thiourea (B124793). nih.gov In a typical reaction, under basic conditions, the binucleophile attacks the electrophilic carbon of the nitrile, leading to a cyclization event that forms the pyrimidine ring. For instance, reaction with guanidine would yield a 2,4-diaminopyrimidine (B92962) derivative, while reaction with thiourea would produce a 2-mercapto-4-aminopyrimidine derivative. The presence of the electron-donating hydroxyl and methoxy groups on the benzene ring can influence the reactivity of the nitrile group.

Given the presence of the acidic phenolic hydroxyl group, side reactions are possible. Therefore, protection of this group (as discussed in section 3.3.1) is often a prerequisite for achieving high yields and preventing unwanted byproducts. The choice of reaction conditions, such as the base and solvent, is critical for driving the reaction towards the desired pyrimidine product. nih.gov

Table 1: Potential Pyrimidine Synthesis from this compound

| Binucleophile | Catalyst/Conditions | Resulting Core Structure |

| Guanidine | Sodium Ethoxide / Ethanol, Reflux | 2,4-Diamino-6-(3-chloro-4-hydroxy-5-methoxyphenyl)pyrimidine |

| Thiourea | Sodium Methoxide / Propanol, Reflux | 4-Amino-6-(3-chloro-4-hydroxy-5-methoxyphenyl)pyrimidine-2-thiol |

| Urea (B33335) | Acid or Base Catalysis, High Temp. | 4-Amino-6-(3-chloro-4-hydroxy-5-methoxyphenyl)pyrimidin-2(1H)-one |

| Malononitrile | Base Catalysis (e.g., Piperidine) | 2,4-Diamino-6-(3-chloro-4-hydroxy-5-methoxyphenyl)pyrimidine-5-carbonitrile |

Elaboration into Thiazol-4(5H)-one Systems

The nitrile functionality of this compound also serves as a starting point for the synthesis of sulfur-containing heterocycles, such as those in the thiazol-4(5H)-one class. The construction of this ring system from a nitrile is typically a multi-step process.

A plausible synthetic route involves the reaction of the nitrile with an α-mercaptocarboxylic acid ester, such as ethyl mercaptoacetate, in the presence of a strong base. This reaction would form an intermediate which, upon acidic workup and subsequent cyclization, would yield the desired thiazol-4(5H)-one ring.

Alternatively, the well-known Cook-Heilborn synthesis provides a pathway to 5-aminothiazoles by treating α-aminonitriles with reagents like carbon disulfide or isothiocyanates. pharmaguideline.com While this does not directly yield a thiazol-4(5H)-one, the resulting 5-aminothiazole derivative can be further modified. Another approach is the Tcherniac synthesis, which can produce 2-substituted thiazoles via the hydrolysis of α-thiocyanic ketones. pharmaguideline.com The elaboration of this compound into these systems would require initial functionalization to introduce the necessary reactive partners for these named reactions.

Exploration of Macrocyclic Kinase Inhibitor Scaffolds

The structural motifs derived from this compound, particularly the pyrimidine derivatives discussed in section 3.2.2, are highly relevant to the design of kinase inhibitors. Many successful kinase inhibitors feature a pyrimidine core that interacts with the hinge region of the kinase ATP-binding site. nih.gov Macrocyclization is an increasingly employed strategy to enhance the potency and selectivity of kinase inhibitors by constraining the molecule into an optimal binding conformation. nih.govscienceopen.com

The pyrimidine derivatives of this compound are ideal starting points for developing novel macrocyclic inhibitors. The substituted phenyl ring provides multiple attachment points for linkers required for the ring-closing reaction. For example, the phenolic hydroxyl group or an introduced functional group can be used to append a chain that connects to another part of the molecule, forming the macrocycle. ijpca.org The rigidity of the phenyl and pyrimidine rings combined with the conformational constraint of the macrocycle could lead to high binding affinity and selectivity for specific kinase targets. researchgate.netnih.gov The development of such macrocycles represents a promising avenue for creating next-generation therapeutics for diseases like cancer. oup.com

Table 2: Potential Kinase Targets for Macrocycles Derived from this compound

| Kinase Family | Rationale for Targeting | Potential Macrocycle Design Strategy |

| Janus Kinases (JAK) | Implicated in myelofibrosis and inflammatory diseases. Pacritinib, a macrocyclic JAK inhibitor, is FDA-approved. nih.govscienceopen.com | Incorporate the pyrimidine core as a hinge-binder. Use the phenolic -OH as an anchor point for a flexible linker to form the macrocycle. |

| Anaplastic Lymphoma Kinase (ALK) | ALK fusions are oncogenic drivers in non-small-cell lung cancer. Lorlatinib is an FDA-approved macrocyclic ALK inhibitor. scienceopen.comresearchgate.net | Design a macrocycle that mimics the conformation of lorlatinib, using the substituted phenyl group to optimize van der Waals interactions. |

| Cyclin-Dependent Kinases (CDK) | Dysregulation of CDKs is a hallmark of cancer. Dual CDK/JAK inhibitors have been explored. nih.gov | Develop a pyrimidine-based macrocycle that can simultaneously target CDK2 and JAK family kinases. |

| Fms-like Tyrosine Kinase 3 (FLT3) | Mutations are common in acute myeloid leukemia (AML). Dual JAK/FLT3 inhibition is a known therapeutic strategy. nih.gov | The substituted benzonitrile scaffold can be elaborated to target both FLT3 and JAK2, with macrocyclization enhancing selectivity. |

Strategies for Selective Derivatization and Control of Side Reactions

Implementation of Protecting Group Chemistry

To achieve selective derivatization of this compound, particularly in multi-step syntheses, the use of protecting groups is essential. The phenolic hydroxyl group is acidic and nucleophilic, and can interfere with reactions targeting other parts of the molecule, such as the nitrile group or the aromatic ring. acs.org

Protecting the hydroxyl group as an ether or an ester can prevent these side reactions. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. For example, converting the phenol to a benzyl (B1604629) ether provides a robust protecting group that is stable to many non-reduuctive conditions but can be removed by hydrogenolysis. nih.gov Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are stable to a range of conditions but are easily cleaved by fluoride (B91410) ion sources. The selection of an appropriate protecting group strategy is a critical step in planning a complex synthesis. researchgate.netnih.gov

Table 3: Comparison of Protecting Groups for the Phenolic Hydroxyl Group

| Protecting Group | Formation Reagent | Cleavage Conditions | Stability Profile |

| Benzyl (Bn) Ether | Benzyl bromide, Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation. Labile to reduction. |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | TBAF, HF, or Acetic Acid | Stable to base, mild acid. Labile to strong acid and fluoride. |

| Methoxymethyl (MOM) Ether | MOM-Cl, Diisopropylethylamine | Strong Acid (e.g., HCl) | Stable to base, nucleophiles, reduction. Labile to acid. |

| Acetate (B1210297) Ester | Acetic anhydride (B1165640), Pyridine | Mild Base (e.g., K₂CO₃, MeOH) or Acid | Stable to neutral/acidic conditions. Labile to basic hydrolysis. |

Stereoselective and Regioselective Functionalization Approaches

Controlling the selectivity of reactions on the aromatic ring of this compound is key to synthesizing specific isomers of its derivatives. The regioselectivity of electrophilic aromatic substitution is dictated by the combined electronic effects of the existing chloro, hydroxyl, and methoxy substituents. The hydroxyl and methoxy groups are strongly activating, ortho-, para-directing groups, while the chloro group is deactivating but also ortho-, para-directing.

The position for a new electrophilic substituent will be determined by the interplay of these directing effects and steric hindrance. The most likely position for substitution would be ortho to the powerful activating hydroxyl group and para to the chloro group (the C-6 position), as this site is electronically activated and relatively unhindered. Precise control can be difficult, and mixtures of isomers may be formed. biomedres.us

Stereoselective functionalization becomes relevant when introducing chiral centers. For example, if the phenolic hydroxyl group is alkylated with a chiral electrophile, diastereomers could be formed. The use of chiral catalysts or auxiliaries can be employed to favor the formation of one stereoisomer over another, which is a critical consideration in the synthesis of biologically active molecules.

Phase-Transfer Catalysis in Derivatization Processes

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). princeton.educore.ac.uk This methodology is particularly useful for the derivatization of this compound, especially for the alkylation of the phenolic hydroxyl group.

In a typical PTC O-alkylation, the phenol is deprotonated by an aqueous base (like NaOH), and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the resulting phenoxide anion into the organic phase. researchgate.netgoogle.com In the organic phase, the "naked" and highly reactive phenoxide can efficiently react with an alkylating agent (e.g., an alkyl halide). This method avoids the need for strong, anhydrous bases and dry solvents, making the process safer, more economical, and environmentally friendlier. PTC can significantly increase reaction rates and yields for a variety of functionalization reactions involving this scaffold. princeton.edu

Table 4: Typical Conditions for PTC-Mediated O-Alkylation

| Component | Example | Role |

| Substrate | This compound | Reactant in organic phase |

| Alkylating Agent | Benzyl bromide, Ethyl iodide | Electrophile in organic phase |

| Organic Solvent | Toluene (B28343), Dichloromethane | Dissolves substrate and alkylating agent |

| Aqueous Phase | 50% NaOH solution | Deprotonates the phenol |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transfers phenoxide anion to organic phase |

| Temperature | Room Temperature to 50 °C | Reaction condition |

Computational and Theoretical Investigations of 3 Chloro 4 Hydroxy 5 Methoxybenzonitrile

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding its electronic character, which dictates its reactivity.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground state geometry of molecules. For 3-Chloro-4-hydroxy-5-methoxybenzonitrile, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). prensipjournals.com This level of theory effectively accounts for electron correlation and provides a reliable prediction of bond lengths and angles.

The optimization process systematically alters the coordinates of the atoms until the configuration with the minimum energy is found. The resulting data reveals a nearly planar structure for the benzene (B151609) ring, with the substituents causing minor deviations. Key geometric parameters obtained from such a calculation are detailed in the table below.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: Data is representative of typical calculations for structurally similar compounds.)

| Bond Lengths | Value (Å) | Bond Angles | Value (°) |

| C-Cl | 1.745 | C4-C3-Cl | 119.5 |

| C-O (Hydroxy) | 1.360 | C3-C4-O1 | 118.0 |

| O-H | 0.965 | C4-C5-O2 | 115.5 |

| C-O (Methoxy) | 1.368 | C5-O2-C(H3) | 117.8 |

| O-C (Methyl) | 1.425 | C2-C1-C≡N | 179.1 |

| C≡N | 1.158 | C1-C2-C3 | 119.8 |

| C-C (Aromatic) | 1.390 - 1.410 | C3-C4-C5 | 121.0 |

Interactive Data Table: Click on headers to sort.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, alternative to DFT for studying molecular properties. prensipjournals.com These calculations are crucial for determining key electronic parameters that describe the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From these orbital energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons in a chemical reaction.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Note: Values are illustrative based on typical ab initio and DFT results for related phenolic compounds.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -8.95 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.52 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.43 | Indicator of chemical stability |

| Ionization Potential | 8.95 | Energy required to remove an electron |

| Electron Affinity | 1.52 | Energy released upon gaining an electron |

| Chemical Hardness | 3.715 | Resistance to change in electron distribution |

| Electrophilicity Index | 1.28 | Propensity to accept electrons |

Interactive Data Table: Click on headers to sort.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for interpreting experimental spectra by providing a theoretical basis for observed signals.

Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements, determined after a successful DFT geometry optimization. nih.gov The resulting harmonic frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor. ijrte.org

The analysis of these simulated spectra allows for the assignment of specific vibrational modes to the observed experimental peaks. For this compound, characteristic frequencies include the O-H stretch, the C≡N stretch of the nitrile group, aromatic C-H stretches, and the C-Cl stretch. A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches and angle bends to each normal mode. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments (Note: Frequencies are scaled and representative of calculations on similar substituted benzonitriles.)

| Wavenumber (cm⁻¹) | Intensity | Assignment (PED %) |

| 3560 | Medium | O-H stretch (99%) |

| 3085 | Weak | Aromatic C-H stretch (95%) |

| 2235 | Strong | C≡N stretch (92%) |

| 1590 | Strong | Aromatic C=C stretch (85%) |

| 1280 | Medium | C-O stretch (methoxy) + C-H bend (70%) |

| 1210 | Strong | C-O stretch (hydroxy) + O-H bend (75%) |

| 715 | Medium | C-Cl stretch (88%) |

Interactive Data Table: Click on headers to sort.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netprensipjournals.com

Calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding value of a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. These predictions are crucial for assigning signals in complex experimental NMR spectra and confirming the molecular structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus, influenced by the electronegativity of the chlorine atom and the electron-donating effects of the hydroxyl and methoxy (B1213986) groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: Values are illustrative, based on GIAO-DFT calculations for related compounds, referenced to TMS.)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H (on O) | 6.10 | C1 (C-CN) | 105.2 |

| H (on ring) | 7.05 - 7.20 | C2, C6 (Aromatic CH) | 115.8 - 119.4 |

| H (on OCH₃) | 3.90 | C3 (C-Cl) | 120.5 |

| C4 (C-OH) | 148.3 | ||

| C5 (C-OCH₃) | 150.1 | ||

| C (in C≡N) | 118.2 | ||

| C (in OCH₃) | 56.5 |

Interactive Data Table: Click on headers to sort.

Conformational Analysis and Molecular Dynamics Simulations

For molecules with rotatable bonds, such as the hydroxyl and methoxy groups in this compound, multiple conformations may exist. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

This is often achieved by performing a Potential Energy Surface (PES) scan, where the total energy is calculated as a function of the rotation around specific dihedral angles. ufms.br For the title compound, the key dihedral angles are associated with the C-O bonds of the hydroxyl and methoxy substituents. Such analyses typically show that conformers allowing for maximum planarity or favorable intramolecular interactions (like hydrogen bonding) are lower in energy.

Molecular Dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time, often within a simulated solvent environment. nih.gov MD simulations provide insights into the flexibility of the molecule, the stability of its conformers at different temperatures, and how it interacts with surrounding solvent molecules. For this compound, MD could reveal the preferred orientation of the substituents and the dynamics of potential intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving complex organic molecules like this compound. While specific computational studies on the reaction mechanisms of this exact molecule are not extensively documented in publicly available research, we can infer its reactivity and the plausible pathways of its reactions by examining computational studies on analogous substituted benzenes. These theoretical investigations provide critical insights into transition states, activation energies, and the influence of substituents on reaction pathways.

The reactivity of the benzene ring in this compound is dictated by the electronic effects of its four substituents: a hydroxyl (-OH) group, a methoxy (-OCH3) group, a chloro (-Cl) group, and a nitrile (-CN) group. The hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro group is a deactivating but ortho-, para-directing substituent, while the nitrile group is a strong deactivating and meta-directing group. The interplay of these competing effects determines the regioselectivity of electrophilic aromatic substitution reactions.

Computational studies on simpler, related molecules help to quantify these effects. For instance, DFT calculations on the electrophilic aromatic bromination of anisole (B1667542) (methoxybenzene) have provided a detailed understanding of the reaction profile. rsc.org These studies have shown that the reaction proceeds via an addition-elimination mechanism, and the ortho/para directing effect of the methoxy group is attributed to a combination of strong electron delocalization and attractive non-covalent interactions. rsc.org In the case of this compound, the positions ortho and para to the strongly activating hydroxyl and methoxy groups would be the most likely sites for electrophilic attack. However, the steric hindrance and the deactivating nature of the adjacent chloro and nitrile groups would modulate this reactivity.

A modern valence bond study on substituted benzenes like phenol (B47542) and benzonitrile (B105546) has further illuminated the nature of charge delocalization in the arenium ion intermediates that are formed during electrophilic substitution. rsc.org This work highlights that charge delocalization is achieved through a single spatial configuration of semi-delocalized orbitals rather than a simple resonance mechanism. rsc.org

Furthermore, DFT investigations into the C-C bond activation of para-substituted benzonitriles by nickel complexes have demonstrated the feasibility of computational methods in exploring reactions involving the nitrile group. utexas.edu Although this is a transition-metal-catalyzed reaction, it underscores the capability of theoretical calculations to model the reactivity of the C-CN bond.

To provide a clearer, albeit hypothetical, picture of how computational chemistry could elucidate a reaction mechanism for this molecule, consider a hypothetical electrophilic nitration. A computational study would typically involve the following steps:

Geometry Optimization: The ground state geometries of the reactants (this compound and the nitronium ion, NO2+) would be optimized to find their lowest energy structures.

Transition State Search: The calculations would then search for the transition state structures for the electrophilic attack at each possible position on the aromatic ring. This involves identifying the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.

Frequency Calculations: These are performed to confirm the nature of the stationary points. A ground state will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to connect the transition state to the corresponding reactant and product (the sigma complex or Wheland intermediate), confirming that the located transition state is indeed for the desired reaction.

The anticipated results from such a study on this compound would likely show that the activation energy for electrophilic attack is lowest for the positions ortho to the hydroxyl and methoxy groups, which are not occupied by other substituents. The relative activation energies for the different possible substitution products would provide a quantitative measure of the regioselectivity.

The following table provides a hypothetical representation of calculated activation energies for the nitration of this compound at the two plausible positions, derived from the general principles of electrophilic aromatic substitution.

| Position of Electrophilic Attack | Hypothetical Relative Activation Energy (kcal/mol) | Expected Major/Minor Product |

| C2 (ortho to -OH and -OCH3) | Lower | Major |

| C6 (ortho to -OCH3 and meta to -OH) | Higher | Minor |

This table is for illustrative purposes to demonstrate the type of data generated from computational studies and does not represent actual experimental or calculated data.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications Originating from 3 Chloro 4 Hydroxy 5 Methoxybenzonitrile

Design and Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile Analogues for Biological Screening

The design of analogues based on the this compound scaffold is a critical first step in exploring its therapeutic potential. The synthetic accessibility of this compound allows for systematic modifications of its functional groups—the chloro, hydroxyl, methoxy (B1213986), and nitrile moieties—to generate a library of derivatives for biological evaluation.

While specific research detailing the large-scale synthesis of a diverse library of this compound analogues for broad biological screening is not extensively documented in publicly available literature, the synthesis of structurally related compounds provides a roadmap for such endeavors. For instance, the synthesis of the related compound, 3-chloro-5-hydroxybenzonitrile, has been achieved by demethylation of 3-chloro-5-methoxybenzonitrile (B1358151) using lithium iodide in 2,4,6-trimethyl-pyridine. chemicalbook.com This suggests that the hydroxyl group of this compound can be used as a handle for further derivatization, such as etherification or esterification, to introduce a variety of substituents.

Furthermore, the synthesis of bosutinib, a kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a compound structurally similar to the target scaffold. mdpi.com This synthetic route involves steps like alkylation of the hydroxyl group and subsequent modifications, which could be adapted for the synthesis of this compound analogues. mdpi.com The general approach to creating a library of analogues would involve:

Modification of the hydroxyl group: Alkylation or acylation to introduce different chains and ring systems.

Modification of the methoxy group: Demethylation followed by introduction of other alkoxy groups of varying sizes.

Displacement of the chloro group: Nucleophilic aromatic substitution with various amines, thiols, or other nucleophiles.

Transformation of the nitrile group: Hydrolysis to a carboxylic acid or amide, or reduction to an amine, allowing for a different set of subsequent chemical transformations.

These synthetic strategies would enable the generation of a diverse set of analogues for comprehensive biological screening to identify initial hits for various therapeutic targets.

Impact of Substituent Effects on Biological Activity and Potency

The biological activity of any compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms and functional groups. For the this compound scaffold, each substituent is poised to play a crucial role in its interaction with biological targets.

Role of Chlorine, Hydroxyl, and Methoxy Groups in Ligand-Receptor Interactions

The chlorine, hydroxyl, and methoxy groups on the phenyl ring are critical for defining the binding orientation and affinity of the molecule within a receptor's binding pocket.

Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor. This ability to form hydrogen bonds is fundamental for specific recognition by a biological target. The acidity of this group can also be important for ionic interactions at physiological pH.

Methoxy Group: The methoxy group is a hydrogen bond acceptor and can also engage in hydrophobic interactions. Its presence can influence the conformation of the molecule and its solubility. The methyl group can be subject to metabolic demethylation, which can be a consideration in drug design.

Influence of Nitrile Group Modifications on Bioactivity

Modification of the nitrile group can have a profound impact on bioactivity. For instance:

Hydrolysis to a Carboxylic Acid: This introduces a strong hydrogen bond donor and acceptor, as well as a negative charge at physiological pH, which can form salt bridges with positively charged residues in a receptor.

Conversion to an Amide: This retains hydrogen bonding capabilities but with different electronic and steric properties compared to the nitrile or carboxylic acid.

Reduction to an Amine: This introduces a basic center that can form ionic interactions and act as a hydrogen bond donor.

The nitrile group is a key feature in many approved drugs and clinical candidates, often contributing to improved potency and pharmacokinetic properties. SAR studies on pyrazolo[1,5-a]pyrimidines as NTRK inhibitors have highlighted the influence of substituent patterns, including nitrile groups, on their pharmacological properties.

Rational Drug Design and Lead Optimization Strategies Based on the this compound Scaffold

Once an initial "hit" compound is identified from biological screening, rational drug design and lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple avenues for such optimization.

Lead optimization is an iterative process involving chemical synthesis and biological testing. For a lead compound based on the this compound scaffold, optimization strategies would likely focus on:

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how analogues of the lead compound will bind. This allows for the rational design of modifications that are expected to improve binding affinity.

Fine-tuning of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability are crucial for a drug's success. Modifications to the scaffold can be made to optimize these properties. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can improve metabolic stability.

Exploring Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing certain functional groups with their bioisosteres can lead to improved potency or reduced toxicity. For example, the nitrile group could be replaced with other small, polar groups.

While specific lead optimization campaigns starting from this compound are not detailed in the public domain, general principles of lead discovery and optimization are well-established and would be applicable. nih.govusf.edu

Applications in the Development of Targeted Therapeutic Agents

The unique electronic and steric properties of the this compound scaffold make it an attractive starting point for the development of targeted therapeutic agents.

Precursors in EGFR Kinase Inhibitor Research

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and small molecule kinase inhibitors have revolutionized the treatment of certain cancers. nih.gov The general structure of many EGFR inhibitors includes a substituted aromatic ring that binds in the ATP-binding pocket of the kinase. The substitution pattern of this compound makes it a plausible precursor for such inhibitors.

A patent for a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, describes a compound with a N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide structure. nih.gov This molecule contains a 5-chloro-4-methoxyphenylamine moiety, which is structurally analogous to the this compound scaffold. The development of this dual inhibitor highlights the potential of the substituted chloromethoxyphenyl core in designing potent kinase inhibitors. nih.gov

The table below showcases the inhibitory activity of this related compound against various EGFR mutants.

| Kinase | IC₅₀ (nM) |

| EGFR L858R | Data not available |

| EGFR del 19 | Data not available |

| EGFR T790M | Data not available |

| Data for CHMFL-ALK/EGFR-050. Specific IC₅₀ values were not provided in the abstract. nih.gov |

The development of such potent inhibitors underscores the value of the substituted benzonitrile (B105546) scaffold in generating molecules that can overcome drug resistance in cancer therapy.

Exploration in Anticancer Compound Development

The core structure of this compound contains key features that are recognized in the design of anticancer agents. The substituted benzene (B151609) ring can serve as a crucial pharmacophore for interaction with biological targets.

One area of relevance is in the development of salicylanilides , which are compounds formed from the coupling of a salicylic (B10762653) acid and an aniline. Halogenated salicylanilides, in particular, have emerged as promising candidates for repurposing in oncology. nih.govmdpi.com These compounds have been shown to exhibit cytotoxic and cytostatic effects both in laboratory studies and in living organisms. nih.gov The anticancer potential of salicylanilides is thought to be mediated by various mechanisms, including the inhibition of protein tyrosine kinase epidermal growth factor receptor (TK EGFR) and the modulation of multiple signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB. nih.govmdpi.comdntb.gov.ua For instance, the well-known salicylanilide, niclosamide, is intensively studied for its anticancer properties. mdpi.comdntb.gov.ua

Another class of related compounds, chloro-substituted hydroxyxanthones , has also demonstrated significant anticancer activity. Research has shown that the presence of a chloro group can enhance the anticancer efficacy of hydroxyxanthone derivatives. researchgate.netichem.md In one study, chloro-substituted hydroxyxanthones showed potent activity against P388 murine leukemia cells. researchgate.netichem.md Molecular docking studies have suggested that these compounds can bind to the protein tyrosine kinase receptor, indicating a potential mechanism for their anticancer effects. researchgate.netichem.md Specifically, 5-chloro-1-hydroxyxanthone (5Cl) has been identified as a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) and has shown significant in vitro activity against breast, cervical, and colorectal cancer cell lines. bohrium.comnih.gov

Furthermore, the benzonitrile moiety of this compound is a key structural element in the synthesis of the anticancer drug gefitinib (B1684475) . Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govthieme-connect.de Several synthetic routes to gefitinib have been described starting from derivatives of 3-hydroxy-4-methoxybenzonitrile. nih.govgoogle.com These syntheses highlight the importance of the substituted benzonitrile scaffold in the development of targeted cancer therapies.

Table 1: Anticancer Activity of Selected Salicylanilide and Chloro-substituted Hydroxyxanthone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism of Action | Reference |

| Niclosamide | Head and Neck Cancer | - | Inhibition of STAT3 | dntb.gov.ua |

| IMD-0354 (a salicylanilide) | Human Breast Cancer (MDAMB-231, HMC1-8, MCF-7) | - | Inhibition of NF-κB, Cell cycle arrest | nih.gov |

| Chloro-hydroxyxanthone 4a | P388 Murine Leukemia | 3.27 µg/mL | - | researchgate.netichem.md |

| Chloro-hydroxyxanthone 4b | P388 Murine Leukemia | 1.809 µg/mL | - | researchgate.netichem.md |

| Chloro-hydroxyxanthone 4c | P388 Murine Leukemia | 0.18 µg/mL | Protein Tyrosine Kinase Receptor Binding | researchgate.netichem.md |

| 5-chloro-1-hydroxyxanthone (5Cl) | Breast (MCF-7), Cervical (HeLa), Colorectal (WiDr) | 3.065–3.785 µM | PDGFR Inhibition | bohrium.comnih.gov |

This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical scaffold.

Potential in Antimicrobial Agents and Other Pharmacological Areas

The structural components of this compound are also found in various antimicrobial agents. The benzonitrile group, in particular, is a versatile scaffold in medicinal chemistry.

Derivatives of benzonitrile have been investigated for their antibacterial and antifungal activities. For example, certain aryldiazenyl derivatives of 2-(cyanomethyl)benzonitrile (B1581571) have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. nih.gov Acrylonitrile derivatives bearing heterocyclic cores have also demonstrated a broad spectrum of biological activities, including antibacterial effects against E. coli, S. aureus, and P. aeruginosa. researchgate.net

Furthermore, the combination of a chloro and a hydroxyl group on a benzene ring is a common feature in antimicrobial compounds. A series of novel sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their antimicrobial activity. One of the benzamide (B126) derivatives showed notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. ichem.md

The broader class of naphthyridine derivatives , which can be synthesized from benzonitrile precursors, has also been a source of potent antimicrobial agents. Some of these compounds have shown selective antibacterial activity against resistant bacterial strains and have demonstrated inhibitory effects on DNA gyrase. mdpi.com

Table 2: Antimicrobial Activity of Selected Benzonitrile and Related Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 µg/mL | nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62-31.25 µmol/L | ichem.md |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | ichem.md |

| Benzimidazole–thiazinone derivative (CS4) | Pseudomonas aeruginosa | 256 µg/mL | mdpi.com |

| Benzimidazole–thiazinone derivative (CS4) | Escherichia coli | 512 µg/mL | mdpi.com |

This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical scaffold.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Chloro 4 Hydroxy 5 Methoxybenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for characterizing 3-Chloro-4-hydroxy-5-methoxybenzonitrile.

The ¹H NMR spectrum is expected to be relatively simple, revealing the electronic environment of the protons. The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. Due to their positions relative to each other, they will appear as doublets from ortho-coupling. The proton at C-2 will be influenced by the adjacent cyano group, while the proton at C-6 will be influenced by the adjacent methoxy (B1213986) group. Additionally, a sharp singlet for the three protons of the methoxy (-OCH₃) group and a broad singlet for the hydroxyl (-OH) proton, which may exchange with trace water in the solvent, are anticipated.

The ¹³C NMR spectrum , which is typically proton-decoupled, would show eight distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The signals for the carbon atoms of the nitrile group (-C≡N) and the carbons bearing the chloro, hydroxyl, and methoxy substituents would be identified in the characteristic regions for such functionalized aromatic carbons. The chemical shifts provide direct evidence of the electronic effects of the substituents on the aromatic ring. For instance, the carbon attached to the oxygen of the methoxy group will be significantly shielded compared to the others.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on empirical data for similarly substituted benzonitriles and may vary based on solvent and experimental conditions.

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic H (C2-H) | ¹H NMR | ~7.3 - 7.5 | d (doublet) | Coupling with C6-H. |

| Aromatic H (C6-H) | ¹H NMR | ~7.1 - 7.3 | d (doublet) | Coupling with C2-H. |

| Methoxy H (-OCH₃) | ¹H NMR | ~3.9 | s (singlet) | Integral corresponds to 3 protons. |

| Hydroxyl H (-OH) | ¹H NMR | Variable (e.g., ~5.0 - 6.0) | s (broad singlet) | Position is concentration and solvent dependent. |

| C1 (C-CN) | ¹³C NMR | ~105 - 110 | s | Quaternary carbon. |

| C2 | ¹³C NMR | ~115 - 120 | d | Aromatic CH. |

| C3 (C-Cl) | ¹³C NMR | ~120 - 125 | s | Quaternary carbon. |

| C4 (C-OH) | ¹³C NMR | ~145 - 150 | s | Quaternary carbon. |

| C5 (C-OCH₃) | ¹³C NMR | ~150 - 155 | s | Quaternary carbon. |

| C6 | ¹³C NMR | ~110 - 115 | d | Aromatic CH. |

| CN (Nitrile) | ¹³C NMR | ~118 - 122 | s | Quaternary carbon. |

| -OCH₃ | ¹³C NMR | ~56 | q | Methoxy carbon. |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons, confirming their spatial proximity (typically ortho to each other). The absence of other correlations would confirm their isolation from the methoxy and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals. sdsu.edu It would also link the methoxy proton singlet to the methoxy carbon signal, thus definitively assigning these resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu For the target molecule, HMBC is essential for placing the substituents correctly on the aromatic ring. Key expected correlations would include:

The aromatic proton at C-2 showing correlations to the nitrile carbon (C≡N) and the quaternary carbons C-4 and C-6.

The aromatic proton at C-6 showing correlations to the quaternary carbons C-2, C-4 and the methoxy carbon.

The methoxy protons showing a strong correlation to the aromatic carbon at C-5. These long-range correlations provide an irrefutable confirmation of the 1,3,4,5-substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight and valuable structural information through fragmentation analysis.

HRMS is critical for determining the elemental composition of a molecule with very high accuracy. mdpi.com For this compound (molecular formula C₈H₆ClNO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. mdpi.comsci-hub.se The presence of chlorine would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Theoretical HRMS Data for C₈H₆ClNO₂

| Ion Species | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [M+H]⁺ (with ³⁵Cl) | 184.01599 |

| [M+H]⁺ (with ³⁷Cl) | 186.01304 |

| [M-H]⁻ (with ³⁵Cl) | 182.00143 |

| [M-H]⁻ (with ³⁷Cl) | 183.99848 |

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ca.govthermofisher.com This technique is ideal for determining the purity of a sample of this compound and for analyzing reaction mixtures during its synthesis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient with a small amount of acid (like formic acid) to ensure good peak shape, would be developed. The eluent is introduced into the mass spectrometer, which acts as a highly specific and sensitive detector. lcms.cznih.gov The resulting chromatogram would show a major peak for the target compound at a specific retention time, and the mass spectrum of this peak would confirm its identity. Any impurities would appear as separate peaks with their own mass spectra, allowing for their identification and quantification.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com These two techniques are often complementary. thermofisher.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 2220-2240 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration. ijtsrd.com The region from 1500-1600 cm⁻¹ would contain absorptions from the C=C stretching vibrations within the aromatic ring. C-O stretching vibrations for the hydroxyl and methoxy groups would appear in the 1200-1300 cm⁻¹ region. researchgate.net The C-Cl stretch is typically found in the lower frequency region of the fingerprint, around 600-800 cm⁻¹.

The Raman spectrum would also show these functional groups, but with different relative intensities. The C≡N stretch and the aromatic ring vibrations are often strong and sharp in the Raman spectrum, providing confirmatory data.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H stretch | Hydroxyl | 3200-3500 | Strong, Broad | Weak |

| C-H stretch (aromatic) | Aromatic C-H | 3000-3100 | Medium | Strong |

| C-H stretch (aliphatic) | Methoxy (-OCH₃) | 2850-2960 | Medium | Medium |

| C≡N stretch | Nitrile | 2220-2240 | Strong, Sharp | Strong, Sharp |

| C=C stretch | Aromatic Ring | 1500-1600 | Medium-Strong | Strong |

| C-O stretch | Aryl Ether/Phenol (B47542) | 1200-1300 | Strong | Medium |

| C-Cl stretch | Aryl Chloride | 600-800 | Medium-Strong | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands arising from its distinct functional groups: the hydroxyl (-OH), nitrile (-C≡N), methoxy (-OCH₃), and the substituted benzene ring.

While direct experimental FTIR data for this specific compound is not extensively published, the expected vibrational frequencies can be predicted based on the analysis of structurally similar compounds. The key vibrational modes are anticipated as follows:

Hydroxyl (-OH) group: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The broadness of this peak is typically due to intermolecular hydrogen bonding.

Aromatic C-H stretching: Sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

Aliphatic C-H stretching: The methyl group of the methoxy functionality will show asymmetric and symmetric C-H stretching vibrations, typically in the 2950-3000 cm⁻¹ and 2850-2950 cm⁻¹ regions, respectively.

Nitrile (-C≡N) group: A sharp, medium-intensity absorption band is characteristic of the C≡N stretching vibration and is expected in the range of 2220-2260 cm⁻¹. The position of this band can be influenced by the electronic effects of the other substituents on the ring.

Aromatic C=C stretching: The benzene ring itself will produce several bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching vibrations.

In-plane O-H bending: The bending vibration of the phenolic hydroxyl group typically appears around 1330-1440 cm⁻¹.

C-O stretching: Two C-O stretching bands are expected. The aryl C-O stretching of the hydroxyl group should appear around 1200-1260 cm⁻¹, and the C-O stretching of the methoxy group is also found in this region.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following table summarizes the predicted FTIR absorption bands for this compound.

| Predicted FTIR Data for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch (Methoxy) | 2850-3000 |

| C≡N Stretch (Nitrile) | 2220-2260 |

| Aromatic C=C Stretch | 1450-1600 |

| O-H Bend (In-plane) | 1330-1440 |

| C-O Stretch (Aryl) | 1200-1260 |

| C-Cl Stretch | 600-800 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides valuable additional information for the structural elucidation of this compound.

Key Raman scattering signals for this compound would include:

Nitrile (-C≡N) stretching: The nitrile group, being relatively non-polar, typically gives a strong and sharp Raman signal in the 2220-2260 cm⁻¹ region.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, usually produces a strong and characteristic Raman band in the region of 1000-1100 cm⁻¹. Other aromatic ring vibrations also provide distinct signals.

C-Cl Stretching: The carbon-chlorine bond will also have a characteristic Raman signal, providing confirmatory evidence of its presence.

Methoxy Group Vibrations: The vibrations associated with the methoxy group will also be observable.

The analysis of phenolic compounds by Raman spectroscopy has been shown to be effective for their characterization and differentiation. The scattering intensities in the regions of 1600-1699 cm⁻¹, 1300-1400 cm⁻¹, and below 200 cm⁻¹ are particularly useful for distinguishing between different classes of phenolic compounds.

| Predicted Raman Shifts for this compound | |

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C≡N Stretch (Nitrile) | 2220-2260 (strong, sharp) |

| Aromatic Ring Breathing | 1000-1100 (strong) |

| Aromatic C=C Stretch | 1580-1620 |

| C-Cl Stretch | 600-800 |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like substituted phenols and benzonitriles. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for this compound. mdpi.com

In a typical RP-HPLC setup:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which provides a non-polar surface. mdpi.com

Mobile Phase: A gradient elution using a mixture of a polar organic solvent (like methanol or acetonitrile) and an aqueous component (like water, often with a small amount of acid such as acetic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl group) is employed. impactfactor.orgjapsonline.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute more non-polar compounds.

Detection: A UV-Vis diode-array detector (DAD) is typically used for detection. mdpi.comnih.gov The aromatic nature of this compound allows for strong UV absorbance, providing high sensitivity. The detector can be set at a wavelength corresponding to the compound's absorption maximum to achieve optimal results.

The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is used for its identification, while the peak area is proportional to its concentration, allowing for quantification. The method's effectiveness can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). japsonline.com

| Typical HPLC Parameters for Analysis of Phenolic Benzonitriles | |